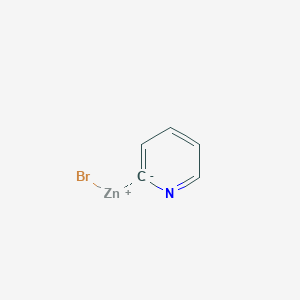
2-Pyridylzinc bromide
Übersicht
Beschreibung
2-Pyridylzinc bromide is a nucleophilic reagent that is applicable for substitution and addition reactions . It can also be used in cross-coupling reactions, specifically Negishi couplings . It is typically a brown to dark green to black liquid .
Synthesis Analysis
A practical synthetic route for the preparation of 2-pyridyl and 3-pyridyl derivatives has been accomplished by utilizing a simple coupling reaction of stable 2-pyridylzinc bromides . The organozincs used in this study were easily prepared via the direct insertion of active zinc into the corresponding bromopyridines .Molecular Structure Analysis
The empirical formula of 2-Pyridylzinc bromide is C5H4BrNZn . The molecular weight is 223.39 . The SMILES string representation is Br[Zn]c1ccccn1 .Chemical Reactions Analysis
2-Pyridylzinc bromide is used in the preparation of 2-pyridyl and 3-pyridyl derivatives by utilizing a simple coupling reaction . The subsequent coupling reactions with a variety of different electrophiles have afforded the corresponding coupling products .Physical And Chemical Properties Analysis
2-Pyridylzinc bromide is a brown to dark green to black liquid . The empirical formula is C5H4BrNZn , and the molecular weight is 223.39 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Pyridylzinc bromide serves as a valuable reagent in organic synthesis. It can be easily prepared via the direct insertion of active zinc into bromopyridines. The subsequent coupling reactions with various electrophiles yield corresponding coupling products. Additionally, highly active manganese allows the synthesis of Grignard-type organomanganese reagents, which can also participate in cross-coupling reactions under mild conditions .
Asymmetric Catalysis
This compound finds application in the preparation of P, N ligands for asymmetric Ir-catalyzed reactions. Its use in ligand design contributes to the development of efficient and enantioselective catalytic processes .
Negishi Cross-Coupling Reactions
Solid, moderately air-stable 2-Pyridylzinc reagents have been explored as alternatives to unstable or unreliable 2-pyridylboron reagents. These reagents are competent nucleophiles in Negishi cross-coupling reactions, providing a robust method for constructing carbon-carbon bonds .
Selective Zincation
The base Zn(tmp)Cl·LiCl has been selected to promote selective zincation using 2-Pyridylzinc bromide. This strategy enables targeted functionalization of specific positions within complex molecules .
Wirkmechanismus
Target of Action
2-Pyridylzinc bromide is an organozinc compound . It is primarily used as a reagent in organic synthesis . The primary targets of 2-Pyridylzinc bromide are carbon © and nitrogen (N) atoms in organic molecules, where it helps in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
The mode of action of 2-Pyridylzinc bromide involves participating in redox reactions, nucleophilic substitution reactions, and reduction reactions . It is prepared via the direct insertion of active zinc into the corresponding bromopyridines . In this process, zinc metal acts as a reducing agent, replacing the bromine atom with a hydrogen atom in the 2-bromopyridine molecule .
Biochemical Pathways
2-Pyridylzinc bromide is involved in the synthesis of complex organic molecules . It participates in coupling reactions with a variety of different electrophiles, leading to the formation of the corresponding coupling products . This makes it a valuable tool in the construction of complex organic molecules, including those with heterocyclic structures .
Pharmacokinetics
It’s important to note that it reacts with water , which could influence its behavior in biological systems if it were to be used in such a context.
Result of Action
The result of the action of 2-Pyridylzinc bromide is the formation of new organic compounds through the creation of C-C and C-N bonds . This enables the synthesis of a wide range of complex organic molecules, including those with heterocyclic structures .
Action Environment
The action of 2-Pyridylzinc bromide is influenced by environmental factors such as temperature and the presence of water. It is sensitive to air and should be stored in a dry environment away from heat sources . It reacts with water , so it should be handled in an environment where moisture can be controlled. The reactions involving 2-Pyridylzinc bromide are typically carried out under inert gas .
Safety and Hazards
2-Pyridylzinc bromide is considered hazardous. It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
Zukünftige Richtungen
The efficient cross-coupling of 2-pyridylzinc bromide with functionalized aryl halides has been accomplished by a simple and highly efficient protocol . This confirms the excellent stability of this compound and underlines the synthetic value of organozinc reagents in the cross-coupling reactions of sensitive heterocyclic nucleophiles on academic and commercial scale .
Eigenschaften
IUPAC Name |
bromozinc(1+);2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYTTPJYLKTTI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=N[C-]=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218777-23-2 | |
| Record name | 2-Pyridyl zinc bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




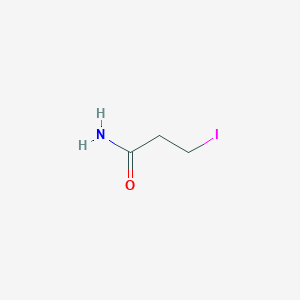



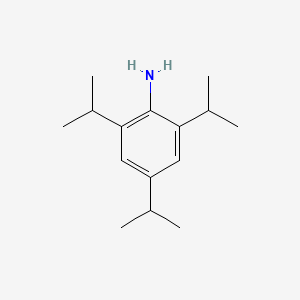



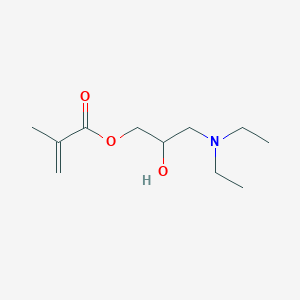
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
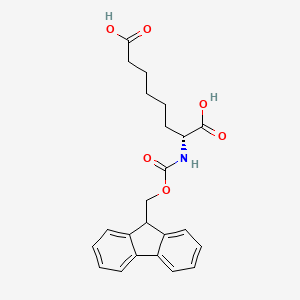
![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)